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Compound of Interest

Compound Name: Methyl 2-amino-5-methylbenzoate

Cat. No.: B016175

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key
substituted benzoates, offering insights into their structural characterization through Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited
availability of public domain experimental data for Methyl 2-amino-5-methylbenzoate, this
guide utilizes the detailed spectroscopic information of its close structural analogs: 2-Amino-5-
methylbenzoic acid and Methyl 2-aminobenzoate. This comparative approach serves as a
practical framework for interpreting the spectra of related compounds in research and
development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the two analog compounds.
These tables are designed for easy comparison and reference.

Table 1: *"H NMR Spectroscopic Data
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Chemical Coupling

Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz

2-Amino-5-

methylbenzoi  DMSO-ds 11.51 brs - COOH

c acid

7.78 d ~2.0 H-6

7.21 dd ~8.5,2.0 H-4

5.87 brs NH:2

2.10 S CHs

Methyl 2-

aminobenzoa  CDCIs 7.88 dd 8.0,1.6 H-6

te

7.29 ddd 8.4,72,1.6 H-4

6.66 d 8.4 H-3

6.63 ddd 8.0,7.2,1.0 H-5

5.50 brs NH:z

3.86 S OCHs

Table 2: 3C NMR Spectroscopic Data
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Chemical Shift (3)

Compound Solvent Assignment
ppm

2-Amino-5-

methylbenzoic acid DMSO-de 168.5 Cc=0

150.2 co

135.8 coa

124.8 c5

1225 Co6

115.8 ca

112.9 co1

19.9 CHs

Methyl 2-

aminobenzoate CDCls 168.3 Cc=0

150.5 coo

134.4 ca

1315 c6

116.8 o5

116.3 c.3

110.8 co1

51.5 OCHs

Table 3: IR Spectroscopic Data
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] Wavenumber .
Compound Technique Assignment
(cm™)
) N-H stretch
2-Amino-5- )
) ) KBr Pellet 3470, 3375 (asymmetric &
methylbenzoic acid )
symmetric)
O-H stretch
2920 _ _
(carboxylic acid)
C=0 stretch
1680 _ _
(carboxylic acid)
N-H bend / C=C
1615, 1580 .
aromatic stretch
1300 C-O stretch
820 C-H out-of-plane bend
N-H stretch
Methyl 2- o )
) Thin Film 3485, 3370 (asymmetric &
aminobenzoate )
symmetric)
3050 C-H aromatic stretch
2950 C-H aliphatic stretch
1690 C=0 stretch (ester)
N-H bend / C=C
1615, 1585 _
aromatic stretch
1250 C-O stretch (ester)
750 C-H out-of-plane bend

Table 4: Mass Spectrometry Data
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Molecular lon (M%) Key Fragment lons

Compound lonization Method
miz miz
2-Amino-5- Electron lonization
) , 151 134, 106, 77

methylbenzoic acid (ED

Methyl 2- Electron lonization

_ 151 120, 92, 65

aminobenzoate (ED

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining *H and 3C NMR spectra of small organic molecules is as

follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent is critical and should
dissolve the compound completely without reacting with it.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both *H and 13C
NMR spectra.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a
spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for tH). For 3C NMR,
a greater number of scans are typically required due to the low natural abundance of the 13C
isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline corrections are then applied to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is a common technique:
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o Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin,
transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum. A background spectrum of the empty sample compartment is typically
recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron lonization (EIl) is a common method for the analysis of relatively volatile and thermally
stable small molecules:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for
volatile compounds. The sample is vaporized in a high vacuum environment.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), which causes the ejection of an electron from the molecule, forming a
positively charged molecular ion (M*).

o Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation,
breaking into smaller, charged fragments and neutral species.

o Mass Analysis and Detection: The positively charged ions (molecular ion and fragments) are
accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each
ion.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
relationships between different analytical techniques.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

(- - AN
Spectroscopic Techniques

Sample Preparation W

Molecular Weight

Y

@» Structure_Confirmation

al

Data Analysis & Interpretation }

& Formula @
~ ——

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Logical relationships between spectroscopic techniques and structural information.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Substituted Benzoates: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016175#spectroscopic-data-for-methyl-2-amino-5-
methylbenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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